molecular formula C21H19N3S B14566721 (E)-1-[4-(Ethylsulfanyl)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine CAS No. 61734-85-8

(E)-1-[4-(Ethylsulfanyl)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine

Cat. No.: B14566721
CAS No.: 61734-85-8
M. Wt: 345.5 g/mol
InChI Key: APZFRYSZXPPACM-UHFFFAOYSA-N
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Description

(E)-1-[4-(Ethylsulfanyl)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine is an organic compound characterized by its unique structure, which includes an ethylsulfanyl group and a phenyldiazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(Ethylsulfanyl)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine typically involves a multi-step process. The initial step often includes the formation of the ethylsulfanyl phenyl derivative, followed by the introduction of the phenyldiazenyl group through a diazotization reaction. The final step involves the formation of the methanimine linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(Ethylsulfanyl)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenyldiazenyl group can be reduced to form aniline derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Aniline derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-[4-(Ethylsulfanyl)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine is used as a precursor for the synthesis of more complex molecules. It serves as a building block in organic synthesis and material science.

Biology

In biological research, this compound is studied for its potential biological activity. It may act as a ligand in biochemical assays or as a probe in molecular biology experiments.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in targeting specific molecular pathways.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-[4-(Ethylsulfanyl)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfanyl group may participate in binding interactions, while the phenyldiazenyl group can influence the electronic properties of the compound. These interactions can modulate biological pathways and result in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-[4-(Methylsulfanyl)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine
  • (E)-1-[4-(Propylsulfanyl)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine

Uniqueness

(E)-1-[4-(Ethylsulfanyl)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are desired.

Properties

CAS No.

61734-85-8

Molecular Formula

C21H19N3S

Molecular Weight

345.5 g/mol

IUPAC Name

1-(4-ethylsulfanylphenyl)-N-(4-phenyldiazenylphenyl)methanimine

InChI

InChI=1S/C21H19N3S/c1-2-25-21-14-8-17(9-15-21)16-22-18-10-12-20(13-11-18)24-23-19-6-4-3-5-7-19/h3-16H,2H2,1H3

InChI Key

APZFRYSZXPPACM-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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